Ezetimibe Benzyl Impurity (MBZT-2)
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Overview
Description
Ezetimibe Benzyl Impurity (MBZT-2) is a chemical compound identified as an impurity in the synthesis of Ezetimibe, a medication used to lower cholesterol levels. The chemical name of Ezetimibe Benzyl Impurity (MBZT-2) is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Benzyl Impurity (MBZT-2) involves multiple steps, starting from the appropriate benzyloxy and fluorophenyl precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of Ezetimibe Benzyl Impurity (MBZT-2) follows stringent guidelines to maintain high purity and yield. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the impurity meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Benzyl Impurity (MBZT-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Ezetimibe Benzyl Impurity (MBZT-2) is primarily used in scientific research for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in Ezetimibe formulations.
Quality Control: Used in quality control laboratories to ensure the purity and stability of Ezetimibe during production.
Pharmaceutical Research: Helps in understanding the degradation pathways and stability of Ezetimibe under various conditions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Desfluoro Ezetimibe: A related impurity lacking the fluorine atom, used in similar analytical applications.
Ezetimibe Diol Impurity: Another impurity formed during the synthesis of Ezetimibe, used for quality control and stability studies.
Uniqueness
Ezetimibe Benzyl Impurity (MBZT-2) is unique due to its specific benzyloxy and fluorophenyl substitutions, which distinguish it from other impurities and analogs. These structural features make it a valuable reference standard for analytical and quality control purposes .
Properties
CAS No. |
851860-29-2 |
---|---|
Molecular Formula |
C31H27F2NO3 |
Molecular Weight |
499.56 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Origin of Product |
United States |
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